![molecular formula C15H10N4O B2983605 2-phenyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one CAS No. 104614-81-5](/img/structure/B2983605.png)
2-phenyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one
説明
CGS-13767は、分子式C₁₅H₁₀N₄Oの窒素含有有機化合物です。 γ-アミノ酪酸(GABA)受容体に結合する能力で知られており、不安解消薬として有用です .
科学的研究の応用
CGS-13767 has several scientific research applications:
Chemistry: It is used as a ligand in the study of GABA receptors and their interactions with various compounds.
Biology: It is used to study the effects of GABA receptor modulation on biological systems.
Medicine: As an anxiolytic agent, it is studied for its potential therapeutic effects in treating anxiety disorders.
Industry: It may have applications in the development of new pharmaceuticals targeting GABA receptors.
将来の方向性
Triazoloquinazoline compounds, including “2-phenyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one”, have shown potential as therapeutic agents with several pharmacological applications . Future research could focus on further optimization and development of these compounds for the treatment of diseases, particularly those associated with aberrant AHR signaling .
作用機序
CGS-13767は、GABA受容体、特にGABAA受容体に結合することで効果を発揮します。この結合により、受容体の神経伝達物質GABAに対する応答が強化され、中枢神経系における抑制効果が強まります。 関与する分子標的には、GABAA受容体サブユニットが含まれ、影響を受ける経路はGABA作動性神経伝達に関連するものです .
類似化合物の比較
CGS-13767は、GABA受容体への構造と結合親和性においてユニークです。類似の化合物には、以下が含まれます。
ジアゼパム: 不安解消薬として使用される別のGABA受容体リガンド。
アルプラゾラム: GABA受容体を標的とするベンゾジアゼピン。
ロラゼパム: 同様の不安解消効果を持つ別のベンゾジアゼピン。
これらの化合物と比較して、CGS-13767は独特のトリアゾロキナゾリノン構造を持ち、これはユニークな結合特性と薬理作用をもたらす可能性があります .
生化学分析
2-Phenyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one is a chemical compound with the molecular formula C15H10N4O . This compound has been synthesized and evaluated for its potential biological activities .
Biochemical Properties
It has been shown to exhibit promising antimicrobial, antitubercular, and anti-HIV activities . The exact enzymes, proteins, and other biomolecules it interacts with are yet to be identified.
Cellular Effects
The cellular effects of this compound are also not fully known. It has been shown to have potent activity against E. coli, P. aeruginosa, and S. epidermidis
準備方法
CGS-13767の合成は、トリアゾロキナゾリノン構造の形成を伴います。合成経路には通常、次の手順が含まれます。
トリアゾール環の形成: これは、適切なヒドラジン誘導体をニトリル化合物と酸性または塩基性条件下で反応させることを含みます。
環化: 形成された中間体は、次に環化してトリアゾロキナゾリノンコアを形成します。
化学反応解析
CGS-13767は、いくつかのタイプの化学反応を受けます。
酸化: 強い酸化条件下で酸化されて、さまざまな酸化生成物を生成できます。
還元: 水素化アルミニウムリチウム(LiAlH₄)などの還元剤を用いて、還元反応を行うことができます。
置換: 求核置換反応は、使用される試薬と条件に応じて、フェニル環またはトリアゾール環で起こり得ます。
これらの反応で使用される一般的な試薬と条件には、以下が含まれます。
酸化剤: 過マンガン酸カリウム(KMnO₄)、三酸化クロム(CrO₃)
還元剤: 水素化アルミニウムリチウム(LiAlH₄)、水素化ホウ素ナトリウム(NaBH₄)
求核剤: ハロゲン化物、アミン、およびその他の求核種
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。
科学研究への応用
CGS-13767には、いくつかの科学研究への応用があります。
化学: GABA受容体とそのさまざまな化合物との相互作用を研究するためのリガンドとして使用されます。
生物学: GABA受容体調節が生物系に及ぼす影響を研究するために使用されます。
医学: 不安解消薬として、不安障害の治療における潜在的な治療効果が研究されています。
化学反応の分析
CGS-13767 undergoes several types of chemical reactions:
Oxidation: It can be oxidized under strong oxidizing conditions to form various oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the triazole ring, depending on the reagents and conditions used.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Nucleophiles: Halides, amines, and other nucleophilic species
The major products formed from these reactions depend on the specific conditions and reagents used.
類似化合物との比較
CGS-13767 is unique in its structure and binding affinity to GABA receptors. Similar compounds include:
Diazepam: Another GABA receptor ligand used as an anxiolytic agent.
Alprazolam: A benzodiazepine that also targets GABA receptors.
Lorazepam: Another benzodiazepine with similar anxiolytic effects.
Compared to these compounds, CGS-13767 has a distinct triazoloquinazolinone structure, which may confer unique binding properties and pharmacological effects .
特性
IUPAC Name |
2-phenyl-6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N4O/c20-15-16-12-9-5-4-8-11(12)14-17-13(18-19(14)15)10-6-2-1-3-7-10/h1-9H,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXPGZURVLRWNBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C(=N2)C4=CC=CC=C4NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801045748 | |
| Record name | 2-Phenyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801045748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104614-81-5 | |
| Record name | CGS-13767 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104614815 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Phenyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801045748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CGS-13767 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HY8LL4S82Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2983522.png)
![2-(7-(tert-butyl)-1-methyl-2,4-dioxo-1,2-dihydrooxazolo[2,3-f]purin-3(4H)-yl)acetamide](/img/structure/B2983524.png)

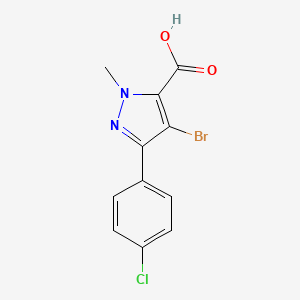

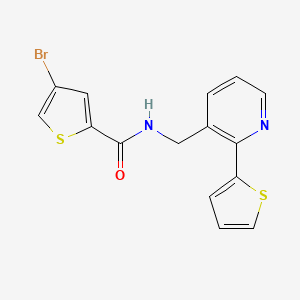
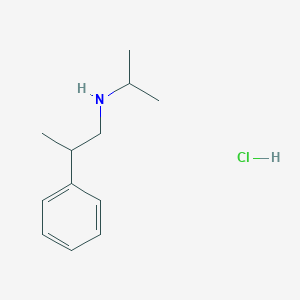
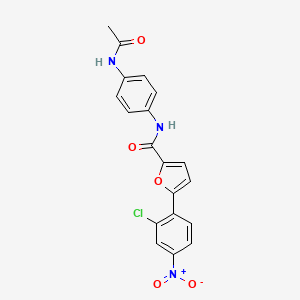
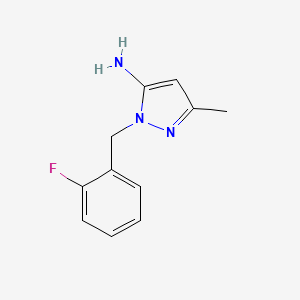

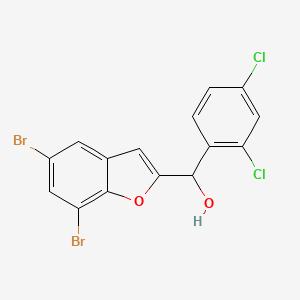
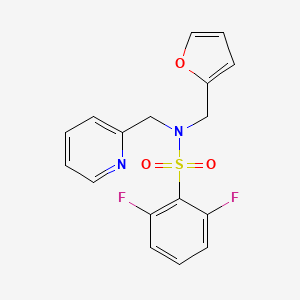
![3-[5-(2,4-Dichlorophenyl)-1,3-oxazol-2-yl]propanoic acid](/img/structure/B2983544.png)

